molecular formula C29H39NO9 B1673347 Homoharringtonin CAS No. 26833-87-4

Homoharringtonin

Katalognummer B1673347
CAS-Nummer: 26833-87-4
Molekulargewicht: 545.6 g/mol
InChI-Schlüssel: HYFHYPWGAURHIV-PWNJXPRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Myelostat, also known as homoharringtonine, is a semisynthetic derivative of harringtonine. It is primarily used as a protein synthesis inhibitor and has shown efficacy in inducing apoptosis in tumor cells. Myelostat is utilized in the treatment of chronic myeloid leukemia and other cancers .

Wissenschaftliche Forschungsanwendungen

Myelostat has a wide range of scientific research applications:

In Vivo

In vivo studies have demonstrated that Homoharringtonine has anti-inflammatory, anti-cancer, and anti-viral properties. Homoharringtonine has been shown to inhibit the growth of cancer cells in animal models. It has also been shown to reduce inflammation and to inhibit the replication of viruses.

In Vitro

In vitro studies have demonstrated that Homoharringtonine has neuroprotective, cardioprotective, anti-oxidant, and anti-fungal effects. Homoharringtonine has been shown to protect neurons from oxidative stress and to reduce the risk of cardiovascular disease. It has also been shown to inhibit the growth of fungi.

Wirkmechanismus

Myelostat exerts its effects by inhibiting protein synthesis. It binds to the ribosomal A-site, preventing the elongation of the polypeptide chain. This inhibition leads to apoptosis in tumor cells. The compound also targets the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme and disrupting DNA synthesis .

Similar Compounds:

Uniqueness of Myelostat: Myelostat is unique due to its dual mechanism of action, targeting both protein synthesis and DNA synthesis. This dual action makes it particularly effective in inducing apoptosis in tumor cells and overcoming resistance to other anticancer agents .

Biologische Aktivität

Homoharringtonine has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective, cardioprotective, anti-oxidant, and anti-fungal effects.
Biochemical and Physiological Effects
Homoharringtonine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of cellular processes. It has also been shown to reduce inflammation and to inhibit the replication of viruses. In addition, Homoharringtonine has been shown to protect neurons from oxidative stress and to reduce the risk of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Homoharringtonine in laboratory experiments is its availability. Homoharringtonine is a naturally occurring alkaloid and is easily isolated from the bark of Cephalotaxus harringtonia. In addition, Homoharringtonine can be synthesized from the natural product cephalotaxine. A limitation of using Homoharringtonine in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Zukünftige Richtungen

The potential therapeutic applications of Homoharringtonine are vast and continue to be explored. Possible future directions for research include further investigation into its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, further research into the biochemical and physiological effects of Homoharringtonine and its mechanism of action is needed. Other possible future directions for research include exploring the potential of Homoharringtonine as an antioxidant, studying its cardioprotective effects, and investigating its anti-fungal activity. Additionally, further research into the pharmacodynamics of Homoharringtonine is needed to better understand its therapeutic potential. Finally, more research is needed to explore the potential of Homoharringtonine as a drug delivery system and to develop novel formulations of Homoharringtonine for therapeutic use.

Safety and Hazards

Homoharringtonine is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Myelostat is synthesized from cephalotaxine, a natural alkaloid extracted from the plant Cephalotaxus. The synthesis involves several steps, including esterification and methoxylation. The key intermediate, cephalotaxine, undergoes a series of chemical transformations to yield homoharringtonine .

Industrial Production Methods: Industrial production of Myelostat involves large-scale extraction of cephalotaxine from Cephalotaxus plants, followed by chemical synthesis. The process is optimized for high yield and purity, ensuring the compound’s efficacy and safety for medical use .

Analyse Chemischer Reaktionen

Types of Reactions: Myelostat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Homoharringtonine involves the conversion of a natural product, Harringtonine, into its homologous form by a series of chemical reactions.", "Starting Materials": [ "Harringtonine", "Sodium hydride", "Bromine", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Harringtonine is treated with sodium hydride in dry DMF to form the sodium salt of Harringtonine.", "Bromine is added to the above solution to form the 9-bromo derivative of Harringtonine.", "The 9-bromo derivative is then treated with acetic anhydride and methanol to form the 9-acetoxy derivative.", "The 9-acetoxy derivative is then treated with hydrochloric acid to form the 9-hydroxy derivative.", "The 9-hydroxy derivative is then treated with sodium bicarbonate to form the 9-benzoate derivative.", "The 9-benzoate derivative is then treated with sodium hydroxide to form the 9-homoharringtonine.", "The 9-homoharringtonine is then extracted with ethyl acetate and purified by recrystallization from water." ] }

CAS-Nummer

26833-87-4

Molekularformel

C29H39NO9

Molekulargewicht

545.6 g/mol

IUPAC-Name

1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate

InChI

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1

InChI-Schlüssel

HYFHYPWGAURHIV-PWNJXPRTSA-N

Isomerische SMILES

CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O

SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

Kanonische SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

Aussehen

Solid powder

Andere CAS-Nummern

26833-87-4

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC).

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Homoharringtonine;  Omacetaxine mepesuccinate;  CGX-635;  Myelostat;  Ceflatonin;  homoharringtonine;  homoharringtonine, 3H-labeled, (3(R))-isomer; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homoharringtonine
Reactant of Route 2
Homoharringtonine
Reactant of Route 3
Homoharringtonine
Reactant of Route 4
Homoharringtonine
Reactant of Route 5
Homoharringtonine
Reactant of Route 6
Homoharringtonine

Q & A

Q1: What is the primary mechanism of action of homoharringtonine?

A1: Homoharringtonine primarily acts as a protein synthesis inhibitor. It binds to the A-site of the ribosome's peptidyl transferase center, inhibiting the elongation of the polypeptide chain during translation. [] This effectively disrupts protein synthesis in cells, particularly affecting rapidly dividing cells like leukemia cells. []

Q2: How does homoharringtonine's inhibition of protein synthesis translate into anti-leukemic effects?

A2: By inhibiting protein synthesis, homoharringtonine triggers several downstream effects in leukemia cells:

  • Apoptosis Induction: HHT has been shown to induce apoptosis, a programmed cell death mechanism, in various leukemia cell lines, including HL-60 [, , ], K562 [, ], and AML cells. [, , , ]
  • Cell Cycle Arrest: HHT can induce cell cycle arrest, preventing leukemia cells from progressing through their division cycle. [, ]
  • Downregulation of Specific Proteins: Research indicates that HHT can specifically target the expression of certain proteins involved in leukemia cell survival and proliferation. One study highlighted that HHT significantly reduces levels of MCL1, androgen receptor (AR), AR-V7, and c-MYC proteins in prostate cancer cells, suggesting a broader anticancer potential. [] Another study found that HHT, in combination with sorafenib, reduced the levels of FLT3 and its downstream signaling proteins in FLT3-ITD AML. []
  • Epigenetic Modulation: Recent research has shown HHT can impact the DNA epigenome in AML by targeting the SP1/TET1 axis, leading to decreased global DNA 5-hydroxymethylcytosine abundance. [] Depleting TET1 mimicked the anti-leukemic effects of HHT, suggesting this epigenetic modulation is crucial for its therapeutic activity.

Q3: What makes FLT3-mutated AML cells particularly sensitive to homoharringtonine?

A3: Studies show that homoharringtonine targets the SP1/TET1/5hmC signaling pathway, leading to the suppression of FLT3, a critical gene often mutated in AML. [] This suppression, along with the downregulation of its downstream targets like MYC, contributes to the increased sensitivity of FLT3-mutated AML cells to HHT. [, ]

Q4: Is homoharringtonine effective against chloroquine-resistant malaria?

A4: Research suggests that homoharringtonine, at concentrations of 2.7-3.4 nM, effectively inhibited the growth of chloroquine-resistant Plasmodium falciparum malaria in vitro. [, ] In vivo studies using mice infected with P. yoelii also showed promising results with HHT inhibiting parasite growth. []

Q5: What is the molecular formula and weight of homoharringtonine?

A5: The molecular formula of homoharringtonine is C29H39NO9, and its molecular weight is 545.6 g/mol.

Q6: Is there spectroscopic data available for homoharringtonine?

A6: While the provided research abstracts do not delve into detailed spectroscopic data (e.g., NMR, IR), this information can be found in specific chemical databases and research articles focusing on the compound's isolation and characterization.

Q7: What are the challenges associated with the formulation of homoharringtonine?

A7: Homoharringtonine is known to have stability issues. The research abstracts do not provide specific details on its stability profile but suggest that formulation strategies are needed to overcome these challenges. []

Q8: How can the stability, solubility, or bioavailability of homoharringtonine be improved?

A8: One study investigated the development of PEGylated long-circulating liposomes for delivering HHT. [] These liposomes demonstrated improved delivery and efficacy in suppressing multiple myeloma cancer stem cells compared to free HHT, highlighting the potential of nanoformulations for enhancing HHT's therapeutic properties. [] Further research is needed to explore additional formulation approaches, such as the use of cyclodextrins, nanoparticles, or other drug delivery systems.

Q9: What is the safety profile of homoharringtonine?

A9: While generally well-tolerated, homoharringtonine can induce some side effects. [, ] Myelosuppression, characterized by a decrease in blood cell production, is a significant dose-limiting toxicity observed in several studies. [, , , , ] Other reported side effects include nausea, vomiting, diarrhea, fever, chills, and reversible cardiovascular toxicity, including hypotension and ventricular tachycardia. [, ]

Q10: Has homoharringtonine shown efficacy in clinical trials for leukemia?

A10: Yes, homoharringtonine has demonstrated promising clinical activity in various types of leukemia:

  • Acute Myeloid Leukemia (AML): HHT-based induction regimens showed higher complete remission rates and improved survival compared to daunorubicin and cytarabine regimen in patients with de novo AML. [] The combination of HHT and cytarabine also showed efficacy in high-risk AML patients and those refractory to anthracycline-based chemotherapy. []
  • Chronic Myeloid Leukemia (CML): HHT, combined with interferon α-2b, showed efficacy in treating CML, leading to improved hematologic and cytogenetic responses and prolonged survival. [] It has also been investigated as a salvage therapy for CML patients with the T315I BCR-ABL mutation. []
  • Myelodysplastic Syndrome (MDS): While HHT may have clinical activity in some patients with MDS, responses vary, and further research is needed to determine its optimal use in this patient population. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.